molecular formula C7H7F3N2O4S2 B13568414 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide

Cat. No.: B13568414
M. Wt: 304.3 g/mol
InChI Key: QBYJSRJCIQMSFR-UHFFFAOYSA-N
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Description

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O4S2. This compound is characterized by the presence of both amino and sulfonamide functional groups, as well as a trifluoromethanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide typically involves the introduction of the trifluoromethanesulfonyl group onto a benzene ring that already contains an amino group. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. This can result in various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is unique due to the presence of both the trifluoromethanesulfonyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7F3N2O4S2

Molecular Weight

304.3 g/mol

IUPAC Name

4-amino-3-(trifluoromethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O4S2/c8-7(9,10)17(13,14)6-3-4(18(12,15)16)1-2-5(6)11/h1-3H,11H2,(H2,12,15,16)

InChI Key

QBYJSRJCIQMSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)N

Origin of Product

United States

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